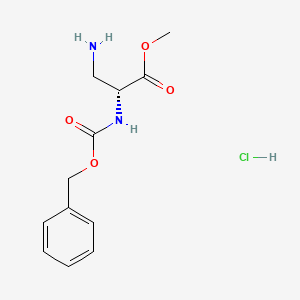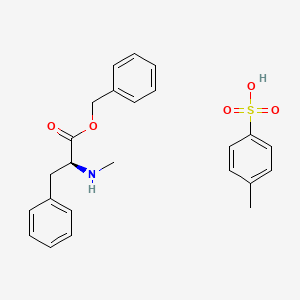
N-Me-Phe-Obzl p-Tosylate
Übersicht
Beschreibung
N-Methylphenyl-O-benzyloxycarbonyl p-tosylate, commonly known as N-Mephe-Obzl p-Tosylate, is an organic compound that has been used in a variety of laboratory experiments, as well as in scientific research applications. It is a white crystalline solid that is soluble in organic solvents and is used in the synthesis of various compounds. This compound is also known as N-Mephe-Obzl p-Tosylate and is represented by the chemical formula C14H15NO5S.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-Me-Phe-Obzl p-Tosylate involves the protection of the amino group of N-methylphenylalanine followed by the reaction with benzyl chloride to form N-Me-Phe-Obzl. The final step involves the reaction of N-Me-Phe-Obzl with p-toluenesulfonyl chloride to form the tosylate derivative.
Starting Materials
N-methylphenylalanine, Benzyl chloride, p-toluenesulfonyl chloride, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Chloroform, Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO4)
Reaction
Step 1: Protection of the amino group of N-methylphenylalanine with benzyl chloroformate in the presence of DIPEA and DMF to form N-Me-Phe-Obzl., Step 2: Purification of N-Me-Phe-Obzl by column chromatography using chloroform as the eluent., Step 3: Reaction of N-Me-Phe-Obzl with p-toluenesulfonyl chloride in the presence of DIPEA and DMF to form N-Me-Phe-Obzl p-Tosylate., Step 4: Purification of N-Me-Phe-Obzl p-Tosylate by column chromatography using chloroform as the eluent., Step 5: Recrystallization of N-Me-Phe-Obzl p-Tosylate from a mixture of chloroform and hexane., Step 6: Drying of N-Me-Phe-Obzl p-Tosylate under vacuum over anhydrous magnesium sulfate., Step 7: Characterization of N-Me-Phe-Obzl p-Tosylate by various spectroscopic techniques such as NMR and IR spectroscopy.
Wirkmechanismus
N-Mephe-Obzl p-Tosylate is an activator of enzymes, which means that it binds to the enzyme and increases its activity. This binding occurs through the formation of a covalent bond between the enzyme and the compound, which is then broken down by the enzyme’s catalytic activity. This mechanism of action is important for the study of enzyme-catalyzed reactions, as it allows researchers to study the effects of different compounds on the activity of enzymes.
Biochemische Und Physiologische Effekte
N-Mephe-Obzl p-Tosylate has been studied for its biochemical and physiological effects. In vitro studies have shown that the compound can modulate the activity of enzymes involved in metabolic pathways, such as those involved in the metabolism of fatty acids and carbohydrates. In addition, it has been shown to modulate the activity of enzymes involved in signal transduction pathways, such as those involved in the regulation of the immune system and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-Mephe-Obzl p-Tosylate has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and is soluble in organic solvents, making it easy to work with. In addition, it is a relatively inexpensive compound, making it an attractive option for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments, such as its instability in aqueous solutions and its tendency to form insoluble precipitates in some solvents.
Zukünftige Richtungen
N-Mephe-Obzl p-Tosylate has potential applications in a variety of areas, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the modulation of metabolic and signal transduction pathways. It could also be used to improve the efficiency of drug delivery systems, as well as to develop new therapeutic agents. In addition, further research could be conducted to explore the potential of this compound for use in drug development, as well as its potential for use in other applications, such as diagnostics and imaging.
Wissenschaftliche Forschungsanwendungen
N-Mephe-Obzl p-Tosylate is used in a variety of scientific research applications, including the synthesis of biologically active compounds and the study of enzyme-catalyzed reactions. It has been used to synthesize various compounds, such as peptides, antibiotics, and other biologically active molecules. In addition, it has been used to study the kinetics of enzyme-catalyzed reactions, as well as to study the mechanism of action of various enzymes.
Eigenschaften
IUPAC Name |
benzyl (2S)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDJZSODAYRPLC-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718521 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Me-Phe-Obzl p-Tosylate | |
CAS RN |
40298-25-7 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



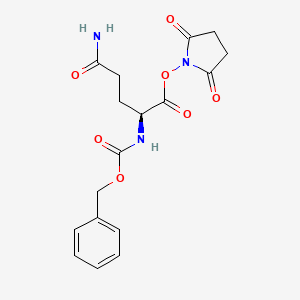

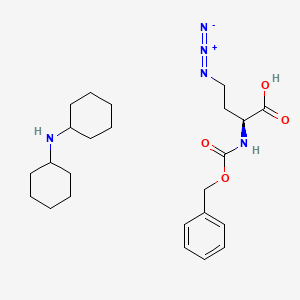
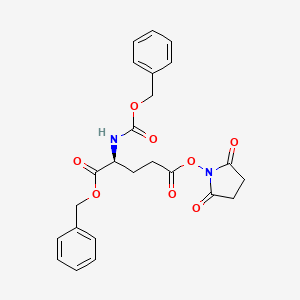
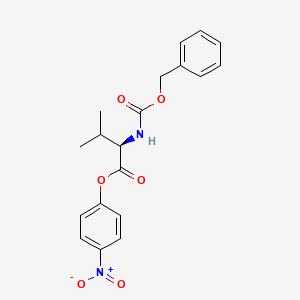
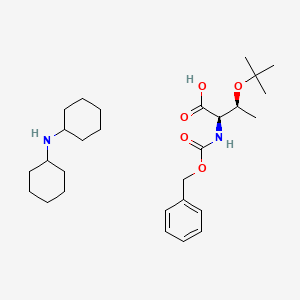
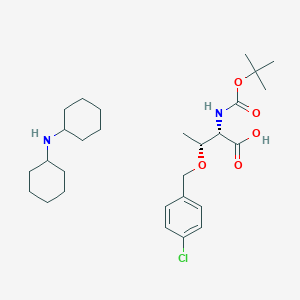
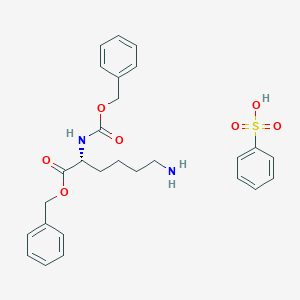
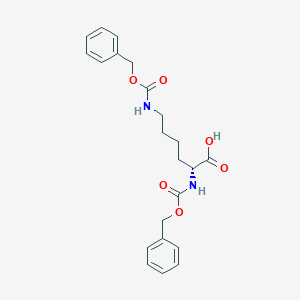
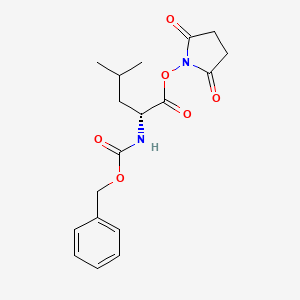
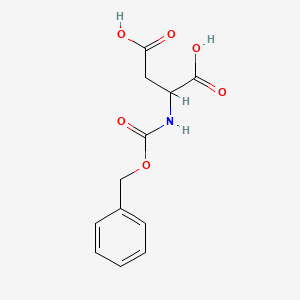
![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)
